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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Aplaviroc, a potent and specific

CCR5 co-receptor antagonist, in viral entry inhibition assays. The following sections describe

the mechanism of action of Aplaviroc, protocols for key experiments, and representative data

on its antiviral activity.

Introduction to Aplaviroc
Aplaviroc (formerly known as GW-873140 or AK602) is a small molecule inhibitor that

selectively binds to the human C-C chemokine receptor 5 (CCR5).[1][2] CCR5 is a critical co-

receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into

host cells.[3][4] By binding to CCR5, Aplaviroc induces a conformational change in the

receptor, which prevents the interaction between the viral surface glycoprotein gp120 and

CCR5.[5][6] This blockade of the gp120-CCR5 interaction is the crucial step that inhibits the

fusion of the viral and cellular membranes, thereby preventing viral entry and subsequent

replication.[5][7]

Aplaviroc is a non-competitive allosteric antagonist of the CCR5 receptor.[2] It has

demonstrated potent in vitro activity against a wide range of R5-tropic HIV-1 isolates, including

those resistant to other classes of antiretroviral drugs, with 50% inhibitory concentrations (IC50)

in the subnanomolar to low nanomolar range.[3][6] While the clinical development of Aplaviroc
was discontinued due to concerns of hepatotoxicity, it remains a valuable tool for in vitro
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research to study the mechanisms of HIV-1 entry and to evaluate the activity of other CCR5

antagonists.[8][9][10]

Key Experimental Protocols
This section provides detailed methodologies for two common assays used to evaluate the viral

entry inhibitory activity of Aplaviroc: the HIV-1 Pseudovirus Entry Assay and the p24 Antigen

Capture Assay with replication-competent virus.

HIV-1 Pseudovirus Entry Assay
This assay measures the ability of Aplaviroc to inhibit the entry of single-round infectious

pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) into target cells. The readout

is typically the activity of a reporter gene, such as luciferase, that is expressed upon successful

viral entry and integration.

Materials:

Cells: HEK293T/17 cells (for pseudovirus production), TZM-bl cells (HeLa cell line

engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase

reporter gene).

Plasmids: An HIV-1 Env-expressing plasmid (for the strain of interest) and an Env-deficient

HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).

Reagents:

Cell culture medium (DMEM supplemented with 10% FBS, penicillin-streptomycin).

Transfection reagent (e.g., FuGENE 6).

Aplaviroc stock solution (dissolved in DMSO).

DEAE-Dextran.

Luciferase assay reagent (e.g., Britelite Plus).

Equipment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.hiv.lanl.gov/content/nab-reference-strains/html/Protocol-for-Preparation-and-Titration-of-HIV-1-Env-pseudotyped-and-IMC-Viruses-Sept-2025.pdf
https://utsouthwestern.testcatalog.org/show/FPFUZ
https://pmc.ncbi.nlm.nih.gov/articles/PMC5133339/
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/product/b1665140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


96-well flat-bottom culture plates (white for luminescence reading).

Luminometer.

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Protocol:

Part A: Pseudovirus Production

Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a

density that will result in 50-80% confluency on the day of transfection.

Transfection:

Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

Add the transfection reagent to serum-free medium and incubate according to the

manufacturer's instructions.

Add the plasmid DNA to the transfection reagent mixture and incubate to allow complex

formation.

Add the DNA-transfection reagent complexes to the HEK293T/17 cells and distribute

evenly by gently swirling the flask.

Incubate at 37°C for 3-8 hours.

Virus Harvest:

After the incubation, carefully remove the medium containing the transfection complexes

and replace it with fresh, complete culture medium.

Incubate for 48-72 hours.

Harvest the virus-containing supernatant.

Clarify the supernatant by centrifugation to remove cellular debris.
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Filter the supernatant through a 0.45 µm filter.

The pseudovirus stock can be stored at -80°C.

Part B: Neutralization Assay

Target Cell Seeding: Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x

10^4 cells per well in 100 µL of complete medium containing DEAE-Dextran (to enhance

infectivity). Incubate overnight.

Compound Preparation: Prepare serial dilutions of Aplaviroc in complete culture medium. A

typical starting concentration might be 1 µM, followed by 3-fold or 5-fold serial dilutions.

Virus-Inhibitor Incubation: In a separate 96-well plate, mix equal volumes of the diluted

Aplaviroc and the pseudovirus stock (pre-titrated to yield a desired level of luciferase

activity). Incubate this mixture at 37°C for 1 hour.

Infection of Target Cells:

Remove the medium from the TZM-bl cells.

Add 100 µL of the virus-Aplaviroc mixture to the appropriate wells.

Include control wells with virus only (no inhibitor) and cells only (no virus, for background).

Incubation: Incubate the plates at 37°C for 48 hours.

Lysis and Luminescence Reading:

Remove 100 µL of the culture medium from each well.

Add 100 µL of luciferase assay reagent to each well.

Incubate at room temperature for 2 minutes to allow for cell lysis.

Transfer 150 µL of the lysate to a corresponding 96-well black plate (optional, depending

on luminometer).
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Read the luminescence using a luminometer.[3]

Data Analysis: Calculate the percent inhibition for each Aplaviroc concentration relative to

the virus-only control. Determine the IC50 value (the concentration of Aplaviroc that inhibits

viral entry by 50%) by fitting the data to a dose-response curve.

p24 Antigen Capture Assay with Replication-Competent
HIV-1
This assay measures the amount of HIV-1 p24 core antigen produced in the supernatant of

infected cells, which is an indicator of viral replication. The inhibition of p24 production by

Aplaviroc reflects its ability to block the initial entry of replication-competent virus.

Materials:

Cells: Peripheral Blood Mononuclear Cells (PBMCs) stimulated with phytohemagglutinin

(PHA) and interleukin-2 (IL-2), or a susceptible cell line (e.g., PM1).

Virus: A stock of replication-competent, R5-tropic HIV-1 (e.g., HIV-1 Ba-L).

Reagents:

Cell culture medium (RPMI 1640 supplemented with 10% FBS, IL-2, penicillin-

streptomycin).

Aplaviroc stock solution (dissolved in DMSO).

HIV-1 p24 Antigen Capture ELISA kit.

Lysis buffer (provided with the ELISA kit).

Equipment:

96-well round-bottom culture plates.

Microplate reader.

Standard cell culture equipment.
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Protocol:

Cell Preparation:

Isolate PBMCs from healthy donor blood.

Stimulate the PBMCs with PHA for 2-3 days.

Wash the cells and resuspend them in culture medium containing IL-2.

Assay Setup:

Seed the stimulated PBMCs or cell line into a 96-well plate at a density of 1 x 10^5 cells

per well.

Prepare serial dilutions of Aplaviroc in culture medium.

Add the diluted Aplaviroc to the appropriate wells.

Infection:

Add a pre-titrated amount of the R5-tropic HIV-1 stock to the wells. The amount of virus

should be sufficient to produce a detectable p24 level after the incubation period.

Include control wells with virus only (no inhibitor) and cells only (no virus).

Incubation: Incubate the plates at 37°C for 7 days.

Supernatant Harvest: After incubation, centrifuge the plate to pellet the cells and carefully

collect the culture supernatant.

p24 ELISA:

Follow the manufacturer's instructions for the HIV-1 p24 Antigen Capture ELISA kit.

Briefly, this involves adding the cell culture supernatants (potentially after treatment with

lysis buffer to inactivate the virus and release p24) to microplate wells coated with anti-p24

antibodies.
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After incubation and washing steps, a peroxidase-conjugated anti-p24 antibody is added,

followed by a substrate solution.

The reaction is stopped, and the absorbance is read on a microplate reader.[2][5]

Data Analysis:

Generate a standard curve using the p24 standards provided in the kit.

Determine the concentration of p24 in each supernatant sample from the standard curve.

Calculate the percent inhibition of p24 production for each Aplaviroc concentration

relative to the virus-only control.

Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation
The following tables summarize the in vitro antiviral activity of Aplaviroc against various HIV-1

strains.

Table 1: Anti-HIV-1 Activity of Aplaviroc in Peripheral Blood Mononuclear Cells (PBMCs)

HIV-1 Strain
Mean EC50
(nM)

Mean EC75
(nM)

Mean EC90
(nM)

Mean EC95
(nM)

HIV-1 Ba-L 0.7 4 16 25

EC50/75/90/95: The effective concentration of Aplaviroc required to inhibit viral replication by

50%, 75%, 90%, and 95%, respectively. Data is based on a p24 antigen reduction assay.[3]

Table 2: Aplaviroc 50% Inhibitory Concentrations (IC50) Against R5-Tropic HIV-1 Isolates

HIV-1 Isolate Type Number of Isolates IC50 Range (nM)

Laboratory and Primary R5-

HIV-1
Wide spectrum 0.2 - 0.6
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Data from studies demonstrating potent activity against a diverse panel of R5-tropic HIV-1

isolates.[3][6]

Table 3: Aplaviroc IC50 and Plateau Levels in Primary CD4+ T Cells from Multiple Donors

HIV-1 Env Clone Mean IC50 (nM) (Range)
Mean Plateau Level (%)
(Range)

pre5.2 2.93 (0.4 - 7.2) 14 (4 - 47)

post5.1 1.96 (0.2 - 4.1) Not Reported

Plateau level refers to the percentage of viral infection that persists at high concentrations of

the inhibitor, indicating incomplete suppression. These Env clones were derived from a patient

with pre-existing partial resistance to Aplaviroc.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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